1'',2-Di-epi-perindopril, (1''R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’‘,2-Di-epi-perindopril, (1’'R,2R)- is a stereoisomer of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This compound is a derivative of perindopril, which is known for its role in cardiovascular therapy .
Preparation Methods
The synthesis of 1’‘,2-Di-epi-perindopril, (1’'R,2R)- involves several steps, including the formation of the indole ring and the subsequent introduction of the di-epi configuration. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1’‘,2-Di-epi-perindopril, (1’'R,2R)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
1’‘,2-Di-epi-perindopril, (1’'R,2R)- has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the stereochemistry and reactivity of ACE inhibitors.
Biology: The compound is used in biological studies to understand its interaction with ACE and its effects on blood pressure regulation.
Medicine: Research focuses on its potential therapeutic effects and comparison with other ACE inhibitors.
Industry: It is used in the pharmaceutical industry for the development and quality control of cardiovascular drugs
Mechanism of Action
1’‘,2-Di-epi-perindopril, (1’'R,2R)- exerts its effects by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation and reduced blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparison with Similar Compounds
1’‘,2-Di-epi-perindopril, (1’'R,2R)- is compared with other similar compounds such as:
2,2’-Di-epi-perindopril, (2R,2’R)-: Another epimer of perindopril with different stereochemistry and lower activity.
Properties
CAS No. |
145513-45-7 |
---|---|
Molecular Formula |
C19H32N2O5 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2R,3aS,7aS)-1-[(2S)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14+,15-,16+/m0/s1 |
InChI Key |
IPVQLZZIHOAWMC-ARKGTOAJSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@@H]1C(=O)O |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.